molecular formula C19H23BrN2O B12005426 1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

Cat. No.: B12005426
M. Wt: 375.3 g/mol
InChI Key: VXPCJYIEFQAIAC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea typically involves the reaction of 4-bromoaniline with 2,6-diisopropylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-(2,6-diisopropylphenyl)urea: Lacks the bromine substitution.

    N-(4-chlorophenyl)-N’-(2,6-diisopropylphenyl)urea: Contains a chlorine atom instead of bromine.

    N-(4-methylphenyl)-N’-(2,6-diisopropylphenyl)urea: Features a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications where bromine substitution is beneficial.

Properties

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

InChI

InChI=1S/C19H23BrN2O/c1-12(2)16-6-5-7-17(13(3)4)18(16)22-19(23)21-15-10-8-14(20)9-11-15/h5-13H,1-4H3,(H2,21,22,23)

InChI Key

VXPCJYIEFQAIAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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